3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide
Description
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O3/c1-14(2)12-25-18-9-8-17(11-19(18)28-13-22(3,4)21(25)27)24-20(26)15-6-5-7-16(23)10-15/h5-11,14H,12-13H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTVROWDCNHQJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)F)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique molecular structure characterized by a fluorine atom and a tetrahydrobenzo[b][1,4]oxazepin moiety. Its molecular formula is with a molecular weight of approximately 434.5 g/mol .
The primary mechanism of action for this compound involves its role as an inhibitor of receptor-interacting protein kinase 1 (RIP1 kinase) . RIP1 kinase is integral in regulating cell death pathways and inflammatory responses. By inhibiting RIP1 kinase activity, this compound may modulate these pathways in various disease contexts such as cancer and neurodegenerative disorders .
Biological Activity
Research indicates that compounds similar to this one have shown promise as kinase inhibitors , which are crucial for regulating various cellular processes. The presence of the fluorine atom enhances the compound's reactivity and potential biological activity .
Key Biological Activities:
- Kinase Inhibition : The compound exhibits properties that may inhibit specific kinases involved in inflammatory pathways and cancer progression.
- Anti-inflammatory Effects : By modulating RIP1 kinase activity, this compound may reduce inflammation associated with various diseases.
Structure-Activity Relationship (SAR)
The unique combination of functional groups in this compound contributes to its biological activity. The following table summarizes the structural features and their potential implications on biological activity:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-tetrahydrobenzo[b][1,4]oxazepin)benzamide | Contains fluorine and amide groups | Potential kinase inhibitor |
| N-(5-isobutyl-3,3-dimethyl-4-oxo-tetrahydrobenzo[b][1,4]oxazepin)benzamide | Lacks fluorine | May exhibit different reactivity |
| 5-fluoro-N-(2-methylpropyl)-benzamide | Different alkyl substituent | Potentially different biological activity |
Case Studies
Preliminary studies have demonstrated the potential of this compound in various therapeutic applications:
- Cancer Treatment : Research has indicated that the inhibition of RIP1 kinase can lead to reduced tumor growth in preclinical models. In vitro studies showed significant decreases in cell viability when treated with the compound .
- Neurodegenerative Disorders : In models of neurodegeneration, 3-fluoro-N-(5-isobutyl...) exhibited protective effects against neuronal cell death by modulating inflammatory responses .
Comparison with Similar Compounds
Core Structural Similarities and Variations
The benzo[b][1,4]oxazepin scaffold is shared among several compounds, but substituent variations dictate distinct biological profiles:
Key Observations :
- The target compound’s 3-fluoro-benzamide group may enhance metabolic stability compared to PBX2’s trimethoxy-benzamide , which could increase polarity and reduce membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
